2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

HSP90 inhibition anticancer chaperone targeting

2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (CAS 1211390-85-0) is a synthetic small-molecule acetamide derivative with molecular formula C18H21FN2O3 and a molecular weight of 332.4 g/mol. It belongs to the morpholinoethyl-acetamide class and incorporates three pharmacophoric elements: a 4-fluorophenyl ring, a furan-2-yl group, and a morpholinoethyl linker.

Molecular Formula C18H21FN2O3
Molecular Weight 332.375
CAS No. 1211390-85-0
Cat. No. B2365878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
CAS1211390-85-0
Molecular FormulaC18H21FN2O3
Molecular Weight332.375
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3
InChIInChI=1S/C18H21FN2O3/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22)
InChIKeyVFEZLIPQTGHNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (CAS 1211390-85-0) – Procurement-Ready Physicochemical and Structural Identity


2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (CAS 1211390-85-0) is a synthetic small-molecule acetamide derivative with molecular formula C18H21FN2O3 and a molecular weight of 332.4 g/mol . It belongs to the morpholinoethyl-acetamide class and incorporates three pharmacophoric elements: a 4-fluorophenyl ring, a furan-2-yl group, and a morpholinoethyl linker . The compound is supplied as a research-grade building block for medicinal chemistry, chemical biology, and early-stage drug discovery applications.

Why In-Class Morpholinoethyl-Acetamides Cannot Be Interchanged with 2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (CAS 1211390-85-0) in Drug Discovery Programs


Within the morpholinoethyl-acetamide chemotype, subtle variations in the aromatic substitution pattern drive substantial divergence in target engagement, physicochemical profile, and synthetic tractability. The 4-fluorophenyl-furan-morpholinoethyl triad of the target compound is not replicated by analogs bearing phenoxy linkers, naphthalene bulk, or chlorophenyl substituents; these alternatives alter lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility . Consequently, procurement of a generic in-class analog without verifying quantitative differential evidence risks compromising SAR continuity, confounding biological readouts, and introducing uncharacterized off-target liabilities. The following evidence dimensions quantify the specific points of differentiation that justify selecting CAS 1211390-85-0 over its closest available analogs.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (CAS 1211390-85-0) Against Its Closest Analogs


HSP90 Chaperone Interaction Potential: Target Compound vs. Naphthalene Analog

The target compound has been structurally implicated in HSP90 interaction, a validated anticancer chaperone target, based on its 4-fluorophenyl-acetamide pharmacophore . In contrast, the naphthalene analog N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide (CAS not assigned in public databases) replaces the 4-fluorophenyl moiety with a bulkier naphthalene group, which is predicted to reduce complementarity with the HSP90 N-terminal ATP-binding pocket due to steric exclusion. Although no direct IC50 data are publicly available for either compound against HSP90, class-level morpholine-acetamide derivatives from the same scaffold series have demonstrated antiproliferative activity against ovarian cancer ID8 cells with IC50 values of 9.40–11.2 μM (compound 1h: 9.40 μM; compound 1i: 11.2 μM; standard cisplatin: 8.50 μM) [1]. The 4-fluorophenyl substitution in the target compound is anticipated to confer superior shape complementarity to the HSP90 ATP-binding site relative to the naphthalene analog, though this remains a class-level inference pending direct experimental confirmation.

HSP90 inhibition anticancer chaperone targeting

Predicted Lipophilicity (XLogP3) Advantage: Target Compound vs. Di-Fluorophenyl and Naphthalene Analogs

Predicted logP (XLogP3) values differentiate the target compound from bulkier or more lipophilic analogs, directly affecting aqueous solubility, permeability, and metabolic clearance risk. The target compound (XLogP3 ≈ 2.8) occupies a favorable drug-like lipophilicity window (logP 1–3), whereas the di-fluorophenyl analog 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide (XLogP3 ≈ 3.4) and the naphthalene analog (XLogP3 ≈ 4.2) exceed this range, increasing the probability of poor solubility, high plasma protein binding, and CYP450-mediated metabolism [1]. The chlorophenoxy analog 2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (XLogP3 ≈ 3.6) similarly trends higher . These predicted values derive from the XLogP3 consensus algorithm applied to the canonical SMILES of each compound via PubChem computational services.

lipophilicity drug-likeness ADME prediction

Furan Ring Reactivity Profile: Oxidation Susceptibility of Target Compound vs. Phenoxy-Linked Analogs

The furan-2-yl moiety in the target compound undergoes oxidation under standard laboratory conditions (KMnO4 or CrO3) to yield furan-2,3-dione derivatives , a reactivity handle exploitable for late-stage functionalization or prodrug design. In contrast, the phenoxy-linked analog 2-(4-fluorophenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide introduces an ether linkage between the 4-fluorophenyl and acetamide groups, which is metabolically more stable but eliminates the direct furan oxidation pathway, limiting chemical diversification options . This differential reactivity is structural rather than assay-based: the target compound's furan ring is directly conjugated to the morpholinoethyl-amine, whereas the phenoxy analog's furan is electronically decoupled by the intervening ether oxygen. While no quantitative oxidation rate constants are reported, the structural distinction is unambiguous and consequential for synthetic chemistry workflows.

furan oxidation chemical stability metabolic liability

Morpholinoethyl Solubility Enhancement: Quantitative H-Bond Acceptor Capacity vs. Non-Morpholine Analogs

The morpholinoethyl group contributes 2 hydrogen-bond acceptor sites (morpholine ring oxygen + tertiary amine nitrogen), increasing the target compound's total H-bond acceptor count to 5 (vs. 3–4 for non-morpholine furan-acetamide analogs), thereby enhancing aqueous solubility through improved water solvation . Published physicochemical profiling of morpholine-containing small molecules demonstrates that the morpholino group increases aqueous solubility by 0.5–1.5 log units relative to non-morpholine matched pairs, though this is a class-level generalization [1]. The comparators 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide (CAS 941896-82-8) and 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide retain the morpholino group and thus share this solubility feature; differentiation from these analogs must rely on the lipophilicity and pharmacophore dimensions above rather than the morpholine contribution alone.

aqueous solubility morpholine hydrogen bonding

Synthetic Accessibility: Continuous-Flow Compatibility of Target Compound vs. Multi-Step Batch Analogs

The target compound's synthesis proceeds via a three-step condensation–reduction–acylation sequence starting from commercially available 4-fluoroaniline and 2-furancarboxaldehyde, yielding the final product through chloroacetyl chloride acylation in the presence of triethylamine . This route is amenable to continuous-flow synthesis techniques, which have been demonstrated to enhance stereoselectivity and reduce environmental impact relative to traditional batch processing . The di-fluorophenyl analog requires a more elaborate synthetic sequence with additional protection/deprotection steps due to the second fluorophenyl group, reducing overall yield and increasing cost-per-gram. The naphthalene analog introduces a bulkier starting material (naphthalene-1-acetic acid) with higher cost and lower commercial availability. Quantitative comparisons of step count, yield, and starting material cost are not publicly disclosed, but the structural simplicity of the 4-fluorophenyl-furan core confers a practical procurement advantage for laboratories requiring multi-gram quantities for SAR campaigns.

continuous-flow synthesis scale-up process chemistry

Recommended Procurement and Research Application Scenarios for 2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide (CAS 1211390-85-0)


HSP90-Targeted Anticancer Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing HSP90 chaperone inhibition as an oncology strategy should prioritize CAS 1211390-85-0 as the core scaffold for SAR exploration. The compound's 4-fluorophenyl-acetamide pharmacophore is structurally implicated in HSP90 interaction , and class-level morpholine-acetamide derivatives have demonstrated ID8 ovarian cancer cell antiproliferation with IC50 values of 9.40–11.2 μM [1]. Analogs incorporating bulkier aromatic groups (naphthalene) or phenoxy linkers are predicted to lose HSP90 pocket complementarity. Procurement of CAS 1211390-85-0 enables systematic variation at the 4-fluorophenyl position, furan ring, and morpholinoethyl linker to establish SAR and optimize target engagement.

Late-Stage Functionalization via Furan Oxidation for Prodrug Design

Synthetic chemistry groups developing prodrug strategies can exploit the furan ring's susceptibility to oxidation (KMnO4 or CrO3) to generate furan-2,3-dione derivatives , which serve as electrophilic handles for bioconjugation or triggered-release mechanisms. This reactivity is absent in phenoxy-linked analogs where the furan is electronically decoupled. CAS 1211390-85-0 should be selected when furan-based chemical diversification is a planned component of the medicinal chemistry workflow.

ADME-Profiling Studies Requiring Favorable Predicted Lipophilicity

For early-stage ADME screening where lipophilicity-driven liabilities (poor solubility, high metabolic clearance) must be minimized, the target compound's predicted XLogP3 of ~2.8 positions it within the drug-like window (logP 1–3), 0.6–1.4 log units lower than di-fluorophenyl, naphthalene, and chlorophenoxy analogs . Procurement of CAS 1211390-85-0 over these higher-logP alternatives reduces the probability of encountering solubility-limited absorption or CYP450-mediated rapid clearance in initial in vitro ADME assays.

Continuous-Flow Medicinal Chemistry for Multi-Gram Scale-Up

Process chemistry groups requiring multi-gram quantities for in vivo efficacy studies should select CAS 1211390-85-0 based on its compatibility with continuous-flow synthesis techniques, which offer higher stereoselectivity and reduced environmental impact compared to batch processing . The simpler three-step synthetic route reduces the cost and timeline for scale-up relative to analogs requiring additional protection/deprotection steps, making the target compound the pragmatic choice for laboratories transitioning from milligram-scale discovery to gram-scale preclinical evaluation.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.